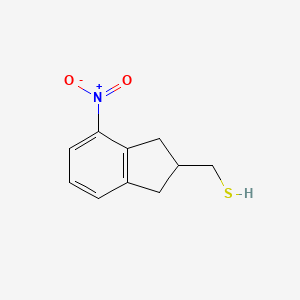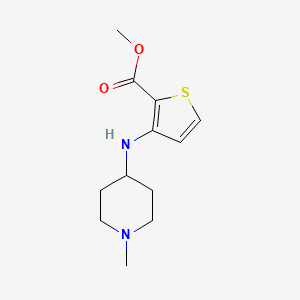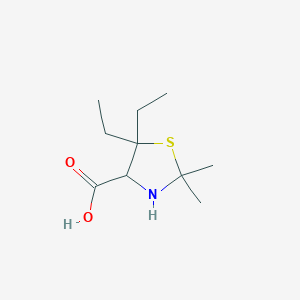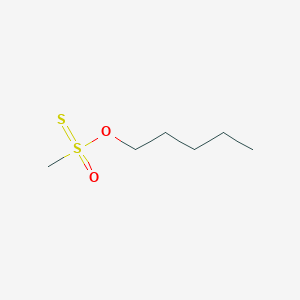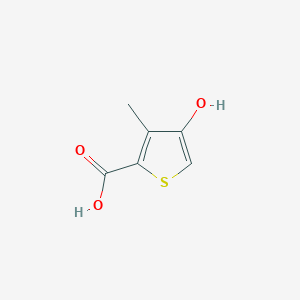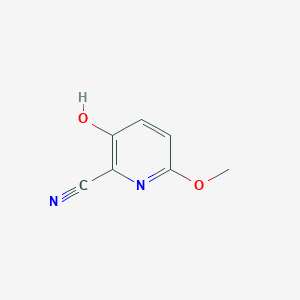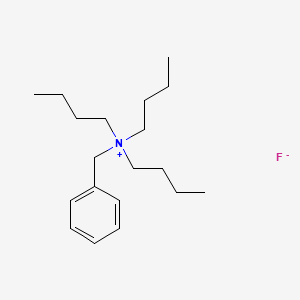
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, has a unique structure that makes it suitable for specific chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium fluoride typically involves the quaternization of N,N-dibutylbutan-1-amine with benzyl chloride, followed by anion exchange with a fluoride source. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or another aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalyst: Sometimes a phase transfer catalyst is used to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions may yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dibutylbutan-1-aminium fluoride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents, as well as in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium fluoride primarily involves its ability to interact with cell membranes due to its surfactant properties. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability or cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
- N-Benzyl-N,N-dibutylbutan-1-aminium bromide
- N-Benzyl-N,N-dibutylbutan-1-aminium chloride
Comparison: N-Benzyl-N,N-dibutylbutan-1-aminium fluoride is unique due to the presence of the fluoride anion, which can impart different reactivity and properties compared to its bromide and chloride counterparts. The fluoride ion is smaller and more electronegative, which can influence the compound’s behavior in chemical reactions and its interactions with biological membranes.
Propiedades
Número CAS |
60436-02-4 |
|---|---|
Fórmula molecular |
C19H34FN |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
benzyl(tributyl)azanium;fluoride |
InChI |
InChI=1S/C19H34N.FH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PRAANDQMEYFSAE-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
